molecular formula C17H15NO5 B5861167 methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate

methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate

Cat. No.: B5861167
M. Wt: 313.30 g/mol
InChI Key: GXQYDNWJWDYKEH-UHFFFAOYSA-N
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Description

Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate is an organic compound that features a complex structure with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Amidation Reaction: The benzodioxole derivative is then reacted with an appropriate amine to form the amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or carboxylic acids.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as halogens or nitro groups.

Scientific Research Applications

Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate
  • Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate

Uniqueness

Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents or functional groups.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxole-5-carbonylamino)-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10-3-4-12(17(20)21-2)7-13(10)18-16(19)11-5-6-14-15(8-11)23-9-22-14/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQYDNWJWDYKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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